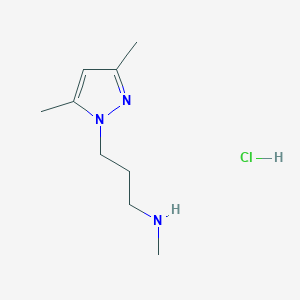
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine can be compared with other similar compounds such as:
1-(3-Bromobenzyl)-3-ethylcyclopentanecarbonitrile: This compound also contains a bromobenzyl group but differs in the core structure and functional groups.
1,7-Dibenzyl-substituted theophylline derivatives: These compounds share the benzyl substitution pattern but have different core structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Propriétés
Formule moléculaire |
C10H9BrN4O2 |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c11-8-3-1-2-7(4-8)6-14-10(12)9(5-13-14)15(16)17/h1-5H,6,12H2 |
Clé InChI |
SPTJQCTVKXCHSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CN2C(=C(C=N2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


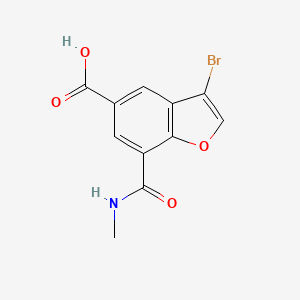

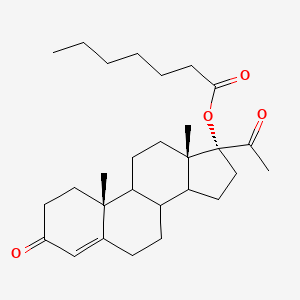
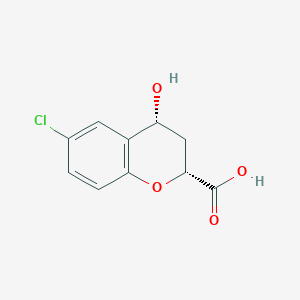
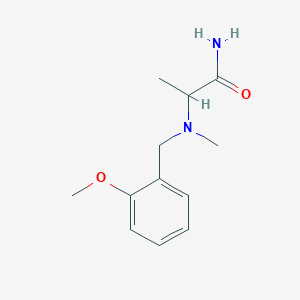

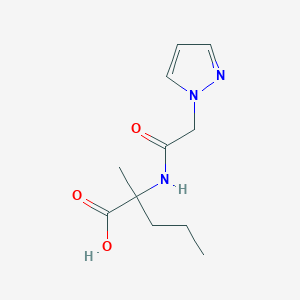
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
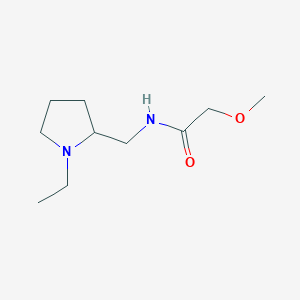

![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)


